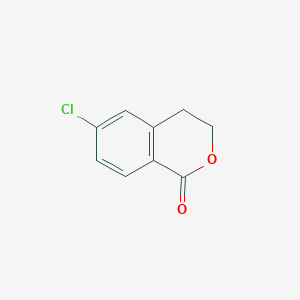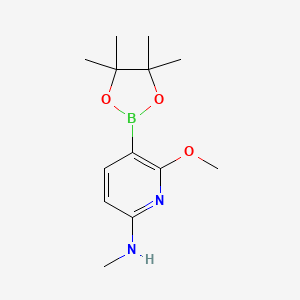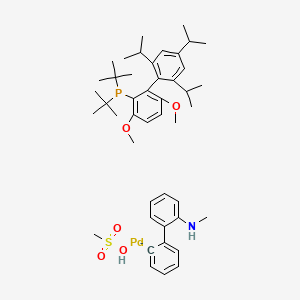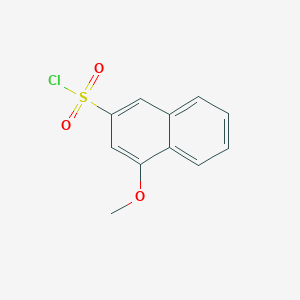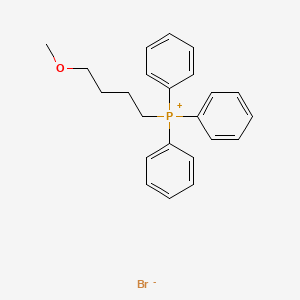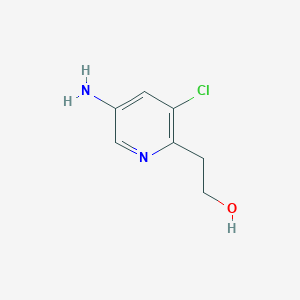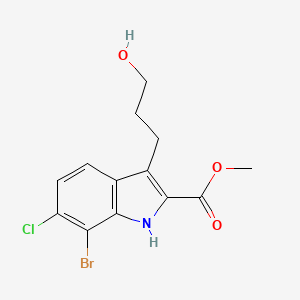
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination and Chlorination: The indole core is first brominated and chlorinated at specific positions using bromine and chlorine reagents under controlled conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity to certain targets, while the hydroxypropyl group may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromo-6-chloro-1H-indole-2-carboxylate: Lacks the hydroxypropyl group.
Methyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate: Lacks the chlorine atom.
Methyl 6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate: Lacks the bromine atom.
Uniqueness
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is unique due to the combination of bromine, chlorine, and hydroxypropyl groups, which confer distinct chemical properties and potential applications. The presence of these functional groups can influence its reactivity, biological activity, and suitability for various research and industrial applications.
Properties
Molecular Formula |
C13H13BrClNO3 |
|---|---|
Molecular Weight |
346.60 g/mol |
IUPAC Name |
methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13BrClNO3/c1-19-13(18)12-7(3-2-6-17)8-4-5-9(15)10(14)11(8)16-12/h4-5,16-17H,2-3,6H2,1H3 |
InChI Key |
WXZBLLRITFMFAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C(=C(C=C2)Cl)Br)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


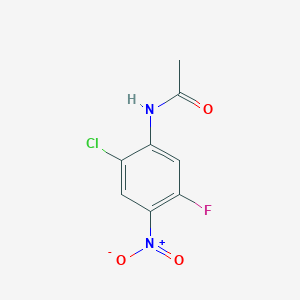
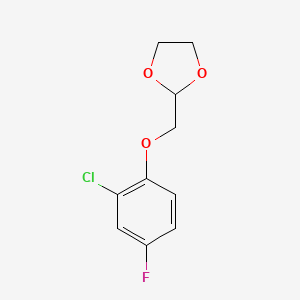
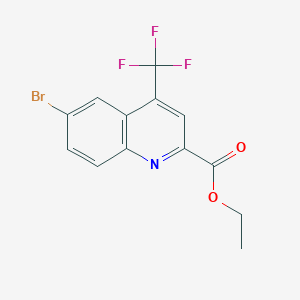

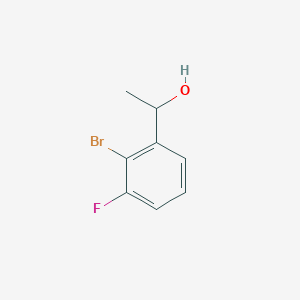
![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
